myo-Inositol 1,4,5,6-Tetrakis(phosphate)
myo-Inositol 1,4,5,6-Tetrakis(phosphate)
1D-myo-inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups at the 1-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-).
1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate, also known as ins(1, 4, 5, 6)P3, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate exists in all eukaryotes, ranging from yeast to humans. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through its interaction with the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Finally, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. In humans, 1D-myo-inositol 1, 4, 5, 6-tetrakisphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway.
1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate, also known as ins(1, 4, 5, 6)P3, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate exists in all eukaryotes, ranging from yeast to humans. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through its interaction with the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Finally, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. In humans, 1D-myo-inositol 1, 4, 5, 6-tetrakisphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway.
Brand Name:
Vulcanchem
CAS No.:
121010-58-0
VCID:
VC0125082
InChI:
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1
SMILES:
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Molecular Formula:
C₆H₁₆O₁₈P₄
Molecular Weight:
500.08 g/mol
myo-Inositol 1,4,5,6-Tetrakis(phosphate)
CAS No.: 121010-58-0
Reference Standards
VCID: VC0125082
Molecular Formula: C₆H₁₆O₁₈P₄
Molecular Weight: 500.08 g/mol
CAS No. | 121010-58-0 |
---|---|
Product Name | myo-Inositol 1,4,5,6-Tetrakis(phosphate) |
Molecular Formula | C₆H₁₆O₁₈P₄ |
Molecular Weight | 500.08 g/mol |
IUPAC Name | [(1R,2R,3S,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
Standard InChI | InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m1/s1 |
Standard InChIKey | MRVYFOANPDTYBY-YORTWTKJSA-N |
Isomeric SMILES | [C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES | C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Physical Description | Solid |
Description | 1D-myo-inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups at the 1-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 1,4,5,6-tetrakisphosphate(8-). 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate, also known as ins(1, 4, 5, 6)P3, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate exists in all eukaryotes, ranging from yeast to humans. 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate participates in a number of enzymatic reactions. In particular, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate through its interaction with the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate through the action of the enzyme inositol polyphosphate multikinase. Furthermore, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be converted into inositol 1, 3, 4, 5, 6-pentakisphosphate; which is mediated by the enzyme inositol polyphosphate multikinase. Finally, 1D-Myo-inositol 1, 4, 5, 6-tetrakisphosphate can be biosynthesized from inositol 1, 4, 5-trisphosphate; which is catalyzed by the enzyme inositol polyphosphate multikinase. In humans, 1D-myo-inositol 1, 4, 5, 6-tetrakisphosphate is involved in the inositol phosphate metabolism pathway and the inositol metabolism pathway. |
Synonyms | myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |
PubChem Compound | 443266 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume